molecular formula C6H13NO2 B2386111 N-ethyl-3-hydroxybutanamide CAS No. 89584-18-9

N-ethyl-3-hydroxybutanamide

Cat. No. B2386111
CAS RN: 89584-18-9
M. Wt: 131.175
InChI Key: GSIPBDZNJDVUEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxybutanamide derivatives has been reported in the literature . The paper presents the synthesis of five new N-hydroxybutanamide derivatives and the results of studies on their MMP inhibition activity, cytotoxicity, acute toxicity, and antitumor activity .


Molecular Structure Analysis

The molecular formula of N-ethyl-3-hydroxybutanamide is C6H13NO2 . The molecular weight is 131.17 g/mol . The InChI representation of the molecule is InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) .


Physical And Chemical Properties Analysis

N-ethyl-3-hydroxybutanamide has a molecular weight of 131.17 g/mol . It has a topological polar surface area of 49.3 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass of the compound is 131.094628657 g/mol .

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

N-ethyl-3-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs) . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM .

Cytotoxicity

These compounds exhibited low toxicity towards carcinoma cell lines HeLa and HepG2 . The iodoaniline derivative was also slightly toxic to glioma cell lines A-172 and U-251 MG . Non-cancerous FetMSC and Vero cells were found to be the least sensitive to all the compounds .

Antitumor Activity

In a mouse model of B16 melanoma, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth .

Antimetastatic Activity

The same iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide also showed an 88.6% inhibition of metastasis .

Low Acute Toxicity

In vivo studies demonstrated that the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide had low acute toxicity .

Potential Lead Structure for New MMP Inhibitors

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has potential as a lead structure for the development of new MMP inhibitors .

Cost-Effective Method for Synthesis of Inhibitors of Metalloenzymes

The novel method of N-substituted succinimide ring opening used for synthesizing these N-hydroxybutanamide derivatives can be a cost-effective method for the synthesis of inhibitors of metalloenzymes with promising antitumor potential .

properties

IUPAC Name

N-ethyl-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7-6(9)4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPBDZNJDVUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-hydroxybutanamide

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